REACTION_CXSMILES
|
Cl[C:2](Cl)=[CH:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11].C([Li])CCC>C1COCC1>[C:3]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11])#[CH:2]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC1=C(C=CC(=C1)F)F)Cl
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Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −40° C
|
Type
|
CUSTOM
|
Details
|
conversion 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up to 0° C. with the aid of a water bath
|
Type
|
CUSTOM
|
Details
|
At 0° C. the mixture was quenched with potassium hydrogen sulfate (2 M solution) until a neutral aqueous phase
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added
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Type
|
EXTRACTION
|
Details
|
the water phase was extracted twice with a small amount of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
carefully evaporated
|
Type
|
TEMPERATURE
|
Details
|
using only heat
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under normal air pressure with the oil bath temperature at 80° C
|
Type
|
DISTILLATION
|
Details
|
The remaining residue was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
the fraction at 30° C./0 mmHg was collected
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=C(C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |